2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline
Description
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline features a quinoline core substituted with two key moieties:
- A piperazine ring at position 2, bearing a 2-chlorophenyl group (electron-withdrawing, enhancing receptor-binding interactions).
- A 1,2,4-oxadiazole ring at position 4, substituted with a 4-methoxyphenyl group (electron-donating, improving solubility and bioavailability).
This dual substitution pattern combines structural elements common in bioactive molecules targeting neurological, antimicrobial, or anticancer pathways .
Properties
IUPAC Name |
5-[2-[4-(2-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFWVQBUOIIZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where 2-chlorophenylpiperazine reacts with the quinoline derivative.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Similarities and Differences
*Calculated based on formula C₂₈H₂₂ClN₅O₂.
Pharmacological and Physicochemical Properties
- Target Compound : The 1,2,4-oxadiazole moiety enhances metabolic stability compared to 1,3,4-isomers, while the 4-methoxyphenyl group improves solubility over purely hydrophobic substituents .
- Cytotoxic Analogs : The 1,3,4-oxadiazole derivative () shows potent activity against breast cancer cells (IC₅₀ = 8.31 μM), suggesting the target compound’s 1,2,4-oxadiazole may offer similar or improved efficacy with better stability .
- Oxadiazole vs. Carbonyl Linkers : The oxadiazole in the target compound provides rigidity and hydrogen-bonding capability, unlike the carbonyl group in ’s analog, which may reduce target selectivity .
Biological Activity
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline represents a novel class of biologically active molecules with potential applications in pharmacotherapy, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.9 g/mol. The structure includes a quinoline core, a piperazine moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Provides a scaffold for biological activity. |
| Piperazine Moiety | Enhances receptor binding affinity. |
| Oxadiazole Ring | Imparts unique pharmacological properties. |
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. In vitro studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines. For instance, one study demonstrated that an oxadiazole derivative increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
Case Study: MCF-7 Cell Line
- Compound Tested : 1,2,4-Oxadiazol derivatives.
- Findings : Induced apoptosis through p53 pathway activation.
- IC50 Values : Notable cytotoxic effects were observed with IC50 values in the micromolar range.
Neuropharmacological Activity
The piperazine component of the compound is linked to neuropharmacological effects, particularly as an antagonist at dopamine receptors. A related compound demonstrated high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM, indicating potential applications in treating neuropsychiatric disorders .
Dopamine Receptor Affinity
- Receptor Type : Dopamine D4
- IC50 Value : 0.057 nM
- Selectivity : >10,000-fold selectivity over D2 receptors.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features may exhibit antimicrobial properties. The presence of chlorine and methoxy groups has been associated with enhanced antibacterial activity against various strains.
The biological effects of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline can be attributed to several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine D4).
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step processes, including condensation of substituted piperazine and quinoline intermediates. A validated approach for analogous quinoline-piperazine derivatives employs coupling reactions between aldehyde intermediates and hydrazine derivatives under reflux conditions. For example, 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde can react with hydrazine derivatives to form hydrazone linkages, yielding ~45% efficiency . Optimization of solvent systems (e.g., DMF or ethanol) and temperature control (60–80°C) is critical to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- X-ray crystallography to resolve bond angles and stereochemistry (e.g., C–C bond precision ±0.004 Å, R factor ≤0.061) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the 1,2,4-oxadiazole and piperazine moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected deviation <2 ppm) .
Q. What are the key physicochemical properties of this compound?
- Molecular weight : ~515 g/mol (estimated from analogous quinoline-oxadiazole derivatives).
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO) due to the oxadiazole and piperazine groups.
- Purity : Assess via HPLC (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of the synthesis?
Low yields (~45% in similar reactions) often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting group chemistry : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired interactions .
Q. How does the 1,2,4-oxadiazole moiety influence pharmacological activity?
The oxadiazole group enhances metabolic stability and bioavailability by resisting enzymatic degradation. In pyrazole-oxadiazole hybrids, this moiety improves binding affinity to CNS targets (e.g., serotonin receptors) due to its planar structure and hydrogen-bonding capacity . SAR studies on analogous compounds suggest that electron-withdrawing groups (e.g., 4-methoxyphenyl) on oxadiazole enhance target selectivity .
Q. What analytical methods resolve contradictions in purity assessments?
Discrepancies between HPLC and NMR purity data can arise from residual solvents or tautomeric forms. A multi-technique approach is recommended:
- XRPD (X-ray powder diffraction) : Confirms crystalline phase homogeneity .
- DSC/TGA : Detects polymorphic transitions or decomposition events (e.g., endothermic peaks at 150–200°C) .
- LC-MS coupling : Identifies low-abundance impurities undetected by standalone HPLC .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use AutoDock Vina to predict binding modes to dopamine D2 or 5-HT2A receptors, leveraging crystallographic data from piperazine-containing ligands .
- QSAR models : Correlate substituent electronegativity (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with IC₅₀ values from in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
